3,4-Dicyanofuroxan
Overview
Description
3,4-Dicyanofuroxan is a nitrogen-rich heterocyclic compound with the molecular formula C4N4O2. It is known for its high energy content and stability, making it a valuable intermediate in the synthesis of energetic materials. The compound is characterized by the presence of two cyano groups and a furoxan ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the safer and more convenient methods for synthesizing 3,4-Dicyanofuroxan involves the dropwise addition of a mixture of concentrated sulfuric and nitric acids to a well-stirred suspension of cyanoacetic acid in dichloromethane . This reaction proceeds with a 72% yield and 84% purity . The reaction is exothermic, and self-heating is necessary for the reaction to proceed adequately, but it is limited to the refluxing temperature of dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The method described above is suitable for producing larger quantities of the compound, up to 60 grams at a time . This method supersedes older protocols that were low-yielding, irreproducible, and relied on expensive reagents .
Chemical Reactions Analysis
Types of Reactions
3,4-Dicyanofuroxan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other nitrogen-rich compounds.
Substitution: The cyano groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuric acid, nitric acid, and dichloromethane . The reaction conditions often involve controlled temperatures and careful addition of reagents to manage the exothermic nature of the reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation and reduction reactions can yield various nitrogen-rich compounds, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
3,4-Dicyanofuroxan has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of energetic materials and other nitrogen-rich compounds.
Medicine: The compound’s unique chemical properties make it a candidate for the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 3,4-Dicyanofuroxan exerts its effects involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions can produce a range of nitrogen-rich compounds with different properties and applications . The molecular targets and pathways involved in these reactions are determined by the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 3,4-Dicyanofuroxan include:
- 3-Amino-4-cyanofurazan
- 4-Amino-3-cyanofuroxan
- 3,4-Dicyanofurazan
Uniqueness
This compound is unique due to its high energy content, stability, and the presence of both cyano groups and a furoxan ring. These features make it a valuable intermediate in the synthesis of energetic materials and other nitrogen-rich compounds .
Biological Activity
3,4-Dicyanofuroxan (DCFO) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a furoxan ring with two cyano groups. Its molecular formula is , and it exhibits distinct physical and chemical properties that contribute to its biological activity. The compound's structure allows for interactions with various biological targets, particularly through the release of nitric oxide (NO) and other reactive nitrogen species.
Mechanisms of Biological Activity
The biological activity of this compound primarily involves:
- Nitric Oxide Release : DCFO acts as a prodrug that can release NO in the presence of thiols or other nucleophiles. This mechanism is crucial for its vasodilatory effects and inhibition of platelet aggregation .
- Activation of Soluble Guanylate Cyclase (sGC) : DCFO stimulates sGC, leading to increased levels of cyclic guanosine monophosphate (cGMP), which mediates various physiological responses such as vasodilation .
- Inhibition of Platelet Aggregation : The compound has been shown to inhibit platelet aggregation effectively, making it a potential therapeutic agent in cardiovascular diseases .
Case Studies
- Vasodilatory Effects : A study demonstrated that DCFO could induce vasodilation in isolated rat aorta, highlighting its potential as a therapeutic agent for treating hypertension. The vasodilatory action was attributed to NO release and subsequent activation of sGC .
- Platelet Aggregation Inhibition : In vitro experiments showed that DCFO significantly reduced platelet aggregation induced by thrombin. This effect was mediated by the generation of NO, which plays a critical role in maintaining vascular homeostasis .
- Comparative Analysis : When compared to other furoxan derivatives, DCFO exhibited superior efficacy in activating sGC and releasing NO, suggesting that the presence of cyano groups enhances its biological activity .
Data Table: Biological Activities of this compound
Synthesis and Safety Considerations
The synthesis of this compound has historically posed challenges due to violent reactions during preparation. Recent advancements have led to safer synthetic routes that allow for higher yields without compromising safety . These developments are crucial for facilitating further research into the compound's biological applications.
Properties
IUPAC Name |
2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N4O2/c5-1-3-4(2-6)8(9)10-7-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSBIKDWXIRAAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NO[N+](=C1C#N)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170000 | |
Record name | 3,4-Dicyanofuroxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17557-81-2 | |
Record name | 3,4-Dicyanofuroxan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dicyanofuroxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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